![molecular formula C16H11ClFN3 B6347971 4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine CAS No. 1195977-40-2](/img/structure/B6347971.png)
4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
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Overview
Description
4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine, also known as 4-CPF-Pyrimidin-2-amine, is a heterocyclic compound that has been studied for its potential applications in scientific research. It is a synthetic compound that is used as a starting material for organic synthesis and as a scaffold for various drug-like molecules. 4-CPF-Pyrimidin-2-amine has been studied for its potential applications in medicinal chemistry and drug discovery.
Scientific Research Applications
4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-aminedin-2-amine has been studied for its potential applications in medicinal chemistry and drug discovery. It has been used as a scaffold for the synthesis of various drug-like molecules, such as inhibitors of the enzyme aromatase, which is involved in the conversion of androgens to estrogens. 4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-aminedin-2-amine has also been used as a starting material for the synthesis of various other drug-like molecules, such as inhibitors of the enzyme tyrosine kinase.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-aminedin-2-amine is not fully understood. However, it is believed that the compound binds to the active site of the enzyme, blocking the enzyme's activity. This results in the inhibition of the enzyme's catalytic activity, which leads to the desired biological effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-aminedin-2-amine are not fully understood. However, it has been shown to inhibit the enzyme aromatase, which is involved in the conversion of androgens to estrogens. Inhibition of aromatase can lead to a decrease in estrogen levels, which can have beneficial effects in certain conditions, such as breast cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-aminedin-2-amine in laboratory experiments include its ability to act as a scaffold for the synthesis of various drug-like molecules, its ease of synthesis using the Biginelli reaction, and its potential applications in medicinal chemistry and drug discovery. The main limitation of using 4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-aminedin-2-amine in laboratory experiments is the lack of understanding of its mechanism of action and its potential biochemical and physiological effects.
Future Directions
Future research on 4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-aminedin-2-amine should focus on further understanding its mechanism of action and its potential biochemical and physiological effects. Additionally, further research should focus on the development of new synthetic methods for the synthesis of 4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-aminedin-2-amine, as well as the development of new drug-like molecules based on the 4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-aminedin-2-amine scaffold. Finally, further research should focus on the potential therapeutic applications of 4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-aminedin-2-amine, such as in the treatment of cancer and other diseases.
Synthesis Methods
4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-aminedin-2-amine can be synthesized using the Biginelli reaction. This reaction involves the condensation of an aldehyde and an α-dicarbonyl compound with an ammonium salt to form the desired product. The Biginelli reaction is a three-component reaction and is a useful method for the synthesis of pyrimidines. The reaction is usually carried out in an aqueous medium at room temperature and typically requires a catalytic amount of acid.
properties
IUPAC Name |
4-(4-chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3/c17-12-6-4-10(5-7-12)14-9-15(21-16(19)20-14)11-2-1-3-13(18)8-11/h1-9H,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVGAKQVHQPHJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-(3-fluorophenyl)pyrimidin-2-amine |
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